PEG Spacer Length and PROTAC Degradation Efficiency: PEG8 vs. PEG4 and PEG2
The eight-unit PEG spacer in Azido-PEG8-hydrazide-Boc provides a distinct conformational and solubility advantage over shorter PEG variants. In a study of IDO-1 PROTAC degraders, a PEG8-linked compound (2c) demonstrated DC50=2.5 µM and Dmax=93%, outperforming other PEG lengths in achieving effective degradation [1]. This class-level inference underscores the optimal balance of flexibility and aqueous solubility conferred by the PEG8 spacer, which is directly incorporated in Azido-PEG8-hydrazide-Boc but absent in Azido-PEG2-hydrazide-Boc (MW 317.34) and Azido-PEG4-hydrazide-Boc (MW 405.45) .
| Evidence Dimension | PROTAC Degradation Efficiency |
|---|---|
| Target Compound Data | PEG8 linker (compound 2c): DC50=2.5 µM, Dmax=93% |
| Comparator Or Baseline | Other PEG lengths (PEG2, PEG4, PEG6) in same study |
| Quantified Difference | PEG8 identified as optimal length; DC50=2.5 µM, Dmax=93% |
| Conditions | IDO-1 PROTAC study in cellular degradation assay |
Why This Matters
Selection of the appropriate PEG linker length is critical for achieving optimal ternary complex formation and target degradation; Azido-PEG8-hydrazide-Boc offers the PEG8 spacer validated in this degradation context.
- [1] Hu et al. PROTACs in cancer immunotherapy: a minireview. Biochem Soc Trans. 2025; BST20253065. doi:10.1042/BST20253065. View Source
